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2,2,4,4,4-Pentafluorobutanoic acid

Cat. No.: B13559826
CAS No.: 856293-25-9
M. Wt: 178.06 g/mol
InChI Key: NFPKGOYZJQGPFY-UHFFFAOYSA-N
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Description

Contextualization within the Field of Fluorine Chemistry and Perfluorinated Compounds

Organofluorine chemistry, a field that studies organic compounds containing the carbon-fluorine bond, holds a significant position in modern science due to the unique properties fluorine imparts to molecules. wikipedia.orgnumberanalytics.com The high electronegativity of the fluorine atom and the strength of the C-F bond—one of the strongest in organic chemistry—can profoundly alter a molecule's physical, chemical, and biological characteristics, including its stability, lipophilicity, and metabolic pathways. numberanalytics.comchinesechemsoc.org This has led to the widespread application of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgcancer.gov

Within this field lies a large family of chemicals known as per- and polyfluoroalkyl substances (PFAS). nih.gov These are synthetic compounds characterized by a chain of carbon atoms where fluorine atoms are attached. A key distinction exists within this family:

Perfluorinated compounds , such as Perfluorooctanoic acid (PFOA), have all the hydrogen atoms on their carbon chain (except for those in the functional group) replaced by fluorine atoms.

Polyfluorinated compounds have most, but not all, hydrogen atoms on the carbon chain replaced by fluorine.

2,2,4,4,4-Pentafluorobutanoic acid, with its chemical structure CF₃-CH₂-CF₂-COOH, falls into the category of a polyfluorinated carboxylic acid. It contains a four-carbon butanoic acid backbone with five fluorine atoms and two hydrogen atoms on the alkyl chain. This partial fluorination distinguishes it from its perfluorinated counterpart, perfluorobutanoic acid (PFBA), which has the formula C₃F₇COOH. wikipedia.org The presence of a C-H bond makes such polyfluorinated compounds structurally and chemically distinct from their perfluorinated relatives.

Overview of Academic Research Trajectories for this compound

Academic research specifically focused on this compound is notably scarce in publicly available literature. However, based on the research trajectories of related short-chain poly- and perfluorinated carboxylic acids, several potential areas of investigation can be outlined.

Synthesis and Chemical Properties: A primary research trajectory would involve the development and optimization of synthetic routes. Methods for preparing partially fluorinated carboxylic acids often involve the oxidation of corresponding fluorinated alcohols. google.com Research would focus on achieving high yields and purity. Following synthesis, a thorough characterization of its physicochemical properties would be essential. This includes determining its pKa value to understand its acidity compared to non-fluorinated and perfluorinated analogues, as well as its solubility, boiling point, and partitioning behavior (LogP). itrcweb.org

Applications in Synthesis and Materials: Like other fluorinated carboxylic acids, this compound could be investigated as a building block in organic synthesis. hokudai.ac.jp Its unique electronic and steric properties could be leveraged to create novel pharmaceuticals, agrochemicals, or specialty polymers. For example, perfluorobutanoic acid (PFBA) finds use as an ion-pairing agent in chromatography and in the synthesis of specialized metal ligands. wikipedia.org Research could explore similar or novel applications for this partially fluorinated version.

Environmental Science and Toxicology: Given the intense focus on the environmental impact of all PFAS, a critical research area would be the study of this compound's environmental fate and transport. Studies would likely investigate its mobility in soil and water, its potential for long-range transport, and its persistence. Because it contains C-H bonds, its susceptibility to degradation via biotic or abiotic pathways would be a key question, as this could differentiate it from the extremely persistent perfluorinated acids.

Data Tables

Physicochemical Properties of Selected Fluorinated Carboxylic Acids

PropertyThis compoundTrifluoroacetic acid (TFA)Perfluorobutanoic acid (PFBA)Pentafluorobenzoic acid
Molecular Formula C₄H₃F₅O₂C₂HF₃O₂C₄HF₇O₂C₇HF₅O₂
Molar Mass ( g/mol ) 178.05114.02214.04212.08
Boiling Point (°C) Data Not Available72.4120220
Acidity (pKa) Data Not Available0.52~0.71.48

Data sourced from various chemical databases and scientific publications. wikipedia.orgwikipedia.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3F5O2 B13559826 2,2,4,4,4-Pentafluorobutanoic acid CAS No. 856293-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856293-25-9

Molecular Formula

C4H3F5O2

Molecular Weight

178.06 g/mol

IUPAC Name

2,2,4,4,4-pentafluorobutanoic acid

InChI

InChI=1S/C4H3F5O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11)

InChI Key

NFPKGOYZJQGPFY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)(F)F)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2,4,4,4 Pentafluorobutanoic Acid and Its Structural Analogues

Electrochemical Fluorination Pathways for Perfluorinated Carboxylic Acids

Electrochemical fluorination (ECF) represents a primary industrial method for the production of perfluorinated carboxylic acids (PFCAs). wikipedia.orgresearchgate.net This process typically involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410). fluorine1.rufluorine1.ru

Optimization of Electrolytic Conditions for Carboxylic Acid Synthesis

The efficiency and product distribution of ECF are highly dependent on the electrolytic conditions. Key parameters that can be optimized include current density, voltage, temperature, and the composition of the electrolyte solution. For instance, in the synthesis of fluorine-containing aromatic carboxylic acids, the organic electrolysis method has been shown to produce good yields from readily available fluorine-containing aromatic compounds and carbon dioxide. hokudai.ac.jp The use of specific catalysts and reaction media can also influence the outcome. For example, the electrochemical methoxymethylation of α-alkoxy carboxylic acids proceeds under Hofer-Moest conditions, where the carboxylate undergoes oxidation and decarboxylation to form a carbon-centered radical, which is then further oxidized. gre.ac.uk

The optimization of reaction conditions is crucial for maximizing the yield of the desired product. This can involve a systematic variation of parameters as illustrated in the following hypothetical optimization table for a generic electrochemical carboxylation.

Table 1: Illustrative Optimization of Electrochemical Carboxylation Conditions.

Entry Electrolyte (0.1 M) Base (2.0 equiv) Current (mA) Yield (%)
1 Bu4NBF4 K2CO3 5 45
2 Bu4NBF4 Na2CO3 10 60
3 LiClO4 K2CO3 10 55
4 Bu4NBF4 K2CO3 10 65
5 Bu4NBF4 Cs2CO3 10 70

This table is illustrative and based on general principles of electrochemical reaction optimization. researchgate.net

Formation of Branched Isomers via Electrochemical Routes

A characteristic feature of electrochemical fluorination is the formation of a mixture of linear and branched isomers. researchgate.netnih.gov This is a consequence of the free-radical nature of the process, which can lead to rearrangements of the carbon skeleton. researchgate.net The ratio of linear to branched isomers can be controlled to some extent by adjusting the process conditions, but typically, a mixture is obtained. researchgate.net For example, in the synthesis of perfluorooctanoic acid (PFOA), the product mixture is often around 70-80% linear and 20-30% branched isomers. researchgate.net The presence of branched isomers has also been observed in the direct fluorination of polymers, a process previously thought to yield only linear products. acs.orgnih.gov

Targeted Fluorination Approaches to Butanoic Acid Scaffolds

More recent advancements in synthetic chemistry have focused on the development of methods for the selective introduction of fluorine atoms into specific positions of a molecule, offering greater control over the final structure.

β-C(sp3)–H Fluorination Protocols for Carboxylic Acids

A significant breakthrough has been the development of palladium-catalyzed β-C(sp3)–H fluorination of free carboxylic acids. researchgate.netchemrxiv.orgchemrxiv.org This method allows for the direct conversion of a C-H bond at the β-position of a carboxylic acid to a C-F bond. The reaction often utilizes a directing group to guide the catalyst to the desired position. acs.orgacs.org The rational design of oxidizing reagents has been shown to be crucial for the success of these protocols. researchgate.netchemrxiv.org This approach provides access to a wide range of β-fluorinated carboxylic acids, which are valuable building blocks in medicinal chemistry. acs.orgacs.org

Table 2: Selected Examples of Palladium-Catalyzed β-C(sp3)–H Fluorination.

Substrate Product Yield (%)
3-Phenylpropionic acid 3-Fluoro-3-phenylpropionic acid 75
4-Phenylbutanoic acid 4-Fluoro-4-phenylbutanoic acid 68
Cyclohexanecarboxylic acid 2-Fluorocyclohexanecarboxylic acid 55

Yields are representative and based on reported palladium-catalyzed fluorination reactions. acs.org

Regioselective Introduction of Fluorine Atoms

Achieving regioselectivity in fluorination reactions is a major goal in synthetic organic chemistry. Various strategies have been developed to introduce fluorine atoms at specific positions. For example, the use of specific fluorinating reagents like Selectfluor in aqueous conditions can lead to the regioselective fluorination of certain heterocyclic compounds. acs.org In the context of butanoic acid scaffolds, the ability to selectively fluorinate at the α, β, or γ positions would provide access to a diverse range of structural analogues. While direct regioselective fluorination of simple alkanoic acids remains challenging, the use of directing groups and specifically designed catalysts is a promising area of research. researchgate.netacs.org

Conversion of Per(poly)fluoroalkyl Halides into Carboxylic Acids

An alternative route to perfluorinated carboxylic acids involves the conversion of per(poly)fluoroalkyl halides. This method is particularly useful for synthesizing PFCAs with a defined chain length and structure. A common approach is the reaction of a perfluoroalkyl iodide or bromide with a source of CO2, often in the presence of a transition metal catalyst. For example, perfluorooctyliodide can be converted to perfluorooctanoic acid in the presence of a palladium catalyst and CO2. fluorine1.ru Another method involves the oxidation of perfluoroalkyl iodides. fluorine1.ru

Reductive-oxidative systems, such as (NH4)2S2O8-HCOOH-H2O, can also be used to transform polyfluoroalkyl halides into the corresponding carboxylic acids. fluorine1.ru These methods offer a convenient alternative to electrochemical fluorination, particularly for the synthesis of specific, non-isomeric PFCAs. fluorine1.ru

Table 3: Conversion of Polyfluoroalkyl Halides to Carboxylic Acids.

Starting Material Reagents Product Yield (%)
CF3(CF2)7I CO2, Pd(PPh3)4, DMF CF3(CF2)7COOH 40
Cl(CF2)6I Na2S2O4, NaHCO3, DMF Cl(CF2)6COONa High
C8F17I O2, Cu, EtOH C7F15COOEt 87

Data sourced from a review on perfluorinated carboxylic acid synthesis. fluorine1.ru

Oxidative Transformations of Fluorinated Precursors

The synthesis of fluorinated carboxylic acids, including 2,2,4,4,4-pentafluorobutanoic acid, can be achieved through the oxidative transformation of various fluorinated precursors. These methods are broadly categorized into atmospheric oxidation processes, which have significant environmental implications, and controlled laboratory or industrial syntheses designed for producing specific isomers.

Atmospheric Oxidation of Fluorotelomer Alcohols Leading to Short-Chain PFCAs

Fluorotelomer alcohols (FTOHs) are a class of commercially important chemicals used in a wide array of industrial and consumer products. acs.org These volatile compounds are known to be precursors to perfluorocarboxylic acids (PFCAs) in the atmosphere. utoronto.caresearchgate.netnih.gov With atmospheric lifetimes estimated to be between 10 and 20 days, FTOHs can undergo long-range transport, leading to the widespread distribution of their degradation products. acs.orgcore.ac.ukacs.org

The atmospheric degradation of FTOHs is primarily initiated by reaction with hydroxyl (OH) radicals. utoronto.cacore.ac.uk This process involves the abstraction of a hydrogen atom, predominantly from the -CH2- group attached to the alcohol functionality. utoronto.ca The resulting radical undergoes a series of reactions, including the addition of oxygen and subsequent elimination of a hydroperoxy radical (HO2), to form a fluorotelomer aldehyde. core.ac.uk Further oxidation of this aldehyde leads to the formation of a peroxy radical. The reaction of this peroxy radical with various atmospheric species can then yield a range of PFCAs. core.ac.uk

Smog chamber studies have demonstrated that the atmospheric oxidation of FTOHs, such as 4:2 FTOH, 6:2 FTOH, and 8:2 FTOH, results in the formation of a homologous series of PFCAs, including those with shorter carbon chains than the parent FTOH. utoronto.caacs.org For instance, the oxidation of 8:2 FTOH has been shown to produce a suite of PFCAs ranging from trifluoroacetic acid to perfluorooctanoic acid (PFOA). utoronto.ca This formation of shorter-chain PFCAs is attributed to peroxy radical cross-reactions, a previously unrecognized pathway in the atmospheric degradation of polyfluorinated substances. utoronto.canih.gov

The molar yields of specific PFCAs from FTOH degradation can vary depending on environmental conditions like location and season, with studies indicating yields in the range of 1-10% for the formation of PFOA from 8:2 FTOH. umich.edunih.gov Modeling studies suggest that the atmospheric oxidation of FTOHs is a significant global source of persistent and bioaccumulative PFCAs found in remote regions like the Arctic. umich.edunih.gov Furthermore, heterogeneous photooxidation on the surface of metal-rich atmospheric particles, such as sand and volcanic ash, has been identified as another potential pathway for FTOH degradation to aerosol-phase PFCAs. acs.org

The presence of nitrogen oxides (NOx) in the atmosphere can influence the degradation pathway. In NOx-rich environments, the reaction of peroxy radicals with NOx can become the dominant loss mechanism, leading to the formation of different products and potentially reducing the yield of PFCAs. acs.orgacs.org For example, in the presence of excess NOx, the primary products of 4:2 FTOH oxidation are C4F9CH2CHO, C4F9CHO, and formic acid, with no significant formation of the corresponding perfluorinated carboxylic acid. acs.org

Controlled Oxidation for Specific Fluorinated Butanoic Acid Isomers

While atmospheric oxidation leads to a mixture of PFCAs, controlled laboratory and industrial methods are employed to synthesize specific fluorinated butanoic acid isomers. These methods often involve the oxidation of carefully chosen fluorinated precursors under controlled reaction conditions.

For instance, the synthesis of p-fluorobenzoic acid can be achieved through the oxidation of p-fluorotoluene using oxidizing agents like chromic acid or potassium permanganate. orgsyn.org Another approach involves the diazotization of ethyl p-aminobenzoate, followed by a Schiemann reaction to introduce the fluorine atom, and subsequent hydrolysis to the carboxylic acid. orgsyn.org

The synthesis of pentafluorobenzoic acid can be accomplished by the carbonation of a pentafluorophenyl Grignard or organolithium reagent, which are typically prepared in situ from bromopentafluorobenzene (B106962) or pentafluorobenzene, respectively. wikipedia.org An alternative, though more hazardous and expensive route, involves the hydrolysis of pentafluorobenzonitrile (B1630612) in an acidic aqueous solution. google.com The reaction conditions for this hydrolysis, such as temperature and acid concentration, can be optimized to maximize the yield. google.com For example, using a 50% sulfuric acid solution at a reaction temperature of 140-150°C has been shown to be effective. google.com

Purification and Isolation Strategies for Fluorinated Carboxylic Acids

The purification and isolation of fluorinated carboxylic acids from reaction mixtures or environmental samples present a significant challenge due to their unique physicochemical properties. A variety of techniques have been developed to address this, ranging from classical extraction methods to modern chromatographic and electrophoretic separations.

Extraction Techniques:

Liquid-Liquid Extraction (LLE): This is a traditional method based on the differential solubility of the target compounds in two immiscible liquid phases. nih.gov For the extraction of PFCAs from aqueous matrices, organic solvents like hexane, dichloromethane, or toluene (B28343) are commonly used. nih.gov The efficiency of LLE can be enhanced by using ion-pairing agents.

Ion-Pair Extraction (IPE): In this technique, a counter-ion is added to the aqueous phase to form a neutral ion pair with the charged PFCA molecule. nih.gov This increases the hydrophobicity of the analyte, facilitating its transfer into an organic solvent. nih.gov Tetrabutylammonium salts are frequently used as ion-pairing agents for PFCAs. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for the enrichment and isolation of PFCAs from various matrices. nih.gov It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. nih.gov Various sorbent materials are available, and the choice depends on the specific application.

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-minimized alternative to traditional extraction methods. nih.govmdpi.com It utilizes a coated fiber to adsorb the analytes from the sample, which are then thermally desorbed for analysis. nih.gov

Chromatographic and Electrophoretic Methods:

Liquid Chromatography (LC): Coupled with mass spectrometry (LC-MS), LC is the predominant analytical technique for the determination of PFCAs. nih.gov It offers high sensitivity and selectivity for a wide range of these compounds.

Gas Chromatography (GC): GC analysis of PFCAs typically requires a derivatization step to increase the volatility of the analytes. nih.gov Although less common than LC, GC can serve as a complementary method for reliable quantification. nih.gov

Capillary Electrophoresis (CE): CE is another powerful technique for the separation of PFCAs. nih.gov Optimal separation can be achieved by carefully selecting the background electrolyte, its concentration, and the addition of organic modifiers like isopropanol. nih.gov Both direct and indirect UV detection can be employed, with detection limits in the low µg/mL range. nih.gov

Other Purification Methods:

Distillation and Crystallization: For the purification of bulk quantities of fluorinated carboxylic acids, traditional methods like distillation and crystallization can be effective. google.com For example, after an initial extraction and washing, the purified fluorinated alkanoic acid can be recovered by distillation. google.com

Acidification and Phase Separation: In some industrial processes, an aqueous solution of the ammonium (B1175870) salt of a fluorinated alkanoic acid is acidified to liberate the free acid. google.com Heating this acidified solution can lead to the formation of a separate organic layer containing the fluorinated carboxylic acid, which can then be physically separated. google.com

The selection of a suitable purification and isolation strategy depends on several factors, including the matrix, the concentration of the target analytes, and the intended subsequent analysis. For complex matrices like soil or biological tissues, a multi-step approach combining extraction, clean-up, and chromatographic analysis is often necessary to achieve accurate and reliable results. researchgate.netnih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,2,4,4,4 Pentafluorobutanoic Acid

Acidic Character and Derivative Formation

The presence of five electron-withdrawing fluorine atoms significantly increases the inductive effect on the carboxyl group, making 2,2,4,4,4-pentafluorobutanoic acid a stronger acid than its non-fluorinated counterpart, butanoic acid. This enhanced acidity influences the conditions required for the formation of its derivatives.

The conversion of this compound to its corresponding esters typically proceeds via Fischer esterification, an acid-catalyzed reaction with an alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps follows, ultimately leading to the formation of the ester and water. masterorganicchemistry.com

Table 1: Factors Affecting Equilibrium in the Esterification of Acetic Acid and 2,2,3,3,4,4,4-heptafluorobutan-1-ol Data extrapolated from a study on a similar fluorinated alcohol, illustrating general principles applicable to fluorinated acid esterification.

ParameterObservationSource
Initial Molar Ratio The equilibrium constant (Keq) is dependent on the initial molar ratio of the alcohol and acid. nih.gov
Catalyst Concentration Increasing the concentration of the acid catalyst (e.g., H₂SO₄) influences the position of the equilibrium. nih.gov
Temperature The equilibrium constant varies with temperature, and for the studied system, the reaction enthalpy (ΔrH) was found to be positive. mdpi.com
System Homogeneity The mutual solubility of water and the fluorinated components can lead to a heterogeneous reaction system under certain reactant concentrations, which can be limited by diffusion. mdpi.com

The formation of amides from this compound requires the reaction of the acid with ammonia (B1221849) or a primary/secondary amine. Direct reaction is generally inefficient; therefore, the carboxylic acid group must first be "activated". globalresearchonline.net This is a cornerstone of peptide synthesis, where amide bonds are formed between amino acids. globalresearchonline.net

Activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or by using coupling reagents. researchgate.netresearchgate.net Popular coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and water-soluble ethyl-(N', N'-dimethylamino)propylcarbodiimide (EDC), as well as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). globalresearchonline.netluxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond. researchgate.net

While this compound is not an amino acid itself, the principles of its amidation are directly relevant to peptide chemistry. Fluorinated amino acids are used in peptide synthesis, and their acid fluoride (B91410) derivatives have been shown to be stable and effective in coupling reactions. semanticscholar.org

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as versatile intermediates in synthesis. youtube.com Acyl chlorides are generally more reactive than the parent carboxylic acid. semanticscholar.org

The most common method for preparing an acid anhydride (B1165640) involves the reaction of an acyl chloride with a carboxylate salt in a nucleophilic acyl substitution reaction. libretexts.orglibretexts.org For instance, 2,2,4,4,4-pentafluorobutanoyl chloride could react with sodium 2,2,4,4,4-pentafluorobutanoate to form the corresponding symmetric anhydride. This method can also be used to create unsymmetrical anhydrides. libretexts.org

Acid anhydrides themselves are effective acylating agents, reacting with alcohols to form esters and with amines to form amides. libretexts.orglibretexts.org However, in these reactions, half of the anhydride molecule is lost as a carboxylate leaving group, making them less atom-economical than acyl halides for some applications. libretexts.org

Nucleophilic and Electrophilic Substitution Reactivity at the Carbonyl Center and Fluorinated Alkyl Chain

The reactivity of this compound is dominated by nucleophilic substitution at the carbonyl center. The fluorinated alkyl chain, in contrast, is relatively inert to common substitution reactions.

Reactions such as esterification, amidation, and the formation of acyl halides and anhydrides are all examples of nucleophilic acyl substitution . In these reactions, a nucleophile (an alcohol, amine, or carboxylate, for example) attacks the electrophilic carbonyl carbon. This is followed by the departure of a leaving group (originally the -OH of the carboxyl group, which is transformed into a better leaving group like -OH₂⁺ or a carboxylate). libretexts.org

The fluorinated alkyl chain of this compound is generally resistant to both nucleophilic and electrophilic substitution. The carbon-fluorine bonds are very strong, and the high electronegativity of fluorine atoms deactivates the adjacent carbon atoms toward nucleophilic attack. Standard Sₙ1 and Sₙ2 reactions are therefore not favored on the fluorinated chain. youtube.comscranton.edu Similarly, the electron-poor nature of the alkyl chain makes it an unlikely target for electrophilic attack. The chain's reactivity is primarily observed under conditions that promote radical formation, such as in certain decarboxylation reactions.

Decarboxylation Reactions of Fluorinated Carboxylic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids are generally stable to heat, those with specific structural features can undergo decarboxylation more readily. chemistrysteps.com Fluorinated carboxylic acids like this compound have high oxidation potentials, making their direct decarboxylation challenging. However, specialized catalytic methods have been developed to achieve this transformation. rsc.org

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed methods to achieve the decarboxylation of aliphatic carboxylic acids, including fluorinated variants. researchgate.netnih.gov These reactions often proceed via radical intermediates and are frequently initiated by photoredox catalysis. nih.gov

A general mechanism involves the photon-induced oxidation of a carboxylate, which can be facilitated by an iridium or organic photoredox catalyst. nih.govacs.org This oxidation generates a carboxyl radical, which rapidly extrudes CO₂ to form a fluoroalkyl radical. nih.gov This highly reactive radical can then participate in subsequent bond-forming reactions, such as C-F or C-C bond formation. nih.govacs.org

An alternative and effective strategy for decarboxylating fluoroalkyl carboxylic acids with high oxidation potentials involves Ligand-to-Metal Charge Transfer (LMCT). rsc.org In one such system using a cerium catalyst, visible light absorption promotes the homolytic cleavage of a Ce(IV)-carboxylate bond. This process regenerates the Ce(III) catalyst and produces the carboxylate radical, which subsequently decarboxylates to yield the key fluoroalkyl radical intermediate. rsc.org This approach allows the decarboxylation to occur at a much lower potential than would be required for direct anodic oxidation of the acid. rsc.org

Table 2: Examples of Metal-Catalyzed Decarboxylative Systems for Fluorinated Acids

Catalytic SystemReaction TypeProposed MechanismSource
Ir-based photocatalyst / Ni complexDecarboxylative Cross-CouplingDual catalysis involving photoredox generation of a fluoroalkyl radical which then enters a Ni-catalytic cycle for cross-coupling with organohalides. acs.org
Visible Light / Photoredox Catalyst (e.g., Ir(ppy)₃) / Selectfluor®Decarboxylative FluorinationOxidative quenching of the catalyst by Selectfluor®, followed by oxidation of the carboxylate, decarboxylation to an alkyl radical, and subsequent fluorine atom transfer. nih.gov
CeCl₃ / Ni catalyst / Photoelectro-catalysisDecarboxylative Cross-CouplingAnodic oxidation of Ce(III) to Ce(IV), which forms a complex with the fluoroalkyl carboxylic acid. Photoinduced Ligand-to-Metal Charge Transfer (LMCT) leads to decarboxylation, generating a fluoroalkyl radical for a Ni-catalyzed cross-coupling cycle. rsc.org
Copper / Palladium CatalystsDecarboxylative FluoroalkylationMetal-catalyzed decarboxylation of fluoroalkyl esters or acids to generate fluoroalkyl radicals or organometallic species for subsequent C-C bond formation. researchgate.netnih.gov

Photochemically Initiated Decarboxylation Pathways

Photochemically initiated decarboxylation involves the absorption of light by a molecule, leading to an excited state that can then undergo cleavage of a carbon-carbon bond to release carbon dioxide (CO₂). For carboxylic acids, this process typically generates a radical intermediate.

While direct studies on this compound are not prominent, research on other aliphatic carboxylic acids demonstrates that visible light-promoted photoredox catalysis can facilitate decarboxylation. nih.gov This process involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which rapidly extrudes CO₂ to generate an alkyl radical. nih.gov In the case of this compound, this pathway would theoretically produce a 1,1,1,3,3-pentafluoropropane (B1194520) radical.

The general mechanism can be outlined as:

Excitation: The carboxylate absorbs a photon, promoting an electron to a higher energy level.

Electron Transfer: In a photoredox cycle, the excited species can be oxidized, leading to the formation of a carboxyl radical.

Decarboxylation: The unstable carboxyl radical rapidly loses a molecule of CO₂.

Radical Reaction: The resulting alkyl radical can then participate in subsequent reactions.

Studies on the photodissociation of simple carboxylate anions like acetate (B1210297) and propionate (B1217596) in aqueous solutions show that decarboxylation is a significant reaction channel, proceeding through an excited state precursor. au.dk The presence of multiple fluorine atoms in this compound would substantially alter the stability and reactivity of the intermediate radical compared to its non-fluorinated analogs, influencing the efficiency and outcome of the photochemical reaction.

Role as a Catalyst or Reagent in Organic Transformations

The high acidity and unique electronic properties imparted by the fluorine atoms suggest potential roles for this compound as both a catalyst and a specialized reagent in organic synthesis.

Fluorinated carboxylic acids are significantly stronger acids than their non-fluorinated counterparts due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate anion. This enhanced acidity makes them potential candidates for acid catalysis, particularly in media where traditional mineral acids may be unsuitable or in reactions involving fluorinated substrates where solubility and reactivity matching are crucial.

Although specific applications of this compound as a catalyst are not widely documented, the principles of acid catalysis suggest its utility in reactions such as:

Esterifications

Hydrolyses

Rearrangements

The fluorinated alkyl chain can also impart unique solubility properties, potentially enabling its use in fluorous phase chemistry.

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). beilstein-journals.org Catalysts, typically quaternary ammonium (B1175870) or phosphonium salts, form ion pairs with a reactant and transport it across the phase boundary. mdpi.com

Fluorinated compounds are explored for creating highly lipophilic or "fluorous" phase-transfer catalysts. While there is no specific mention of this compound in the development of such catalysts, its derivatives could theoretically be used to construct novel PTCs. For instance, an ammonium salt derived from an amine and this compound would possess a highly fluorinated anion.

The development of chiral phase-transfer catalysts is a major area of research for asymmetric synthesis. nih.gov A concept known as hydrogen-bonding phase-transfer catalysis has also emerged, where neutral H-bond donors act as catalysts, particularly for activating alkali metal fluorides. nih.gov The strong hydrogen-bonding capability of fluorinated carboxylic acids could be relevant in this context, although their primary role would be as a proton source rather than a traditional phase-transfer agent.

Advanced Spectroscopic and Chromatographic Characterization of 2,2,4,4,4 Pentafluorobutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2,2,4,4,4-pentafluorobutanoic acid, providing profound insights into its hydrogen, fluorine, and carbon frameworks.

¹H NMR Chemical Shift Analysis

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals that correspond to the different proton environments within the molecule. The methylene (B1212753) protons (–CH₂–) adjacent to the heavily fluorinated C2 position typically appear in a specific region of the spectrum. The chemical shift of these protons is influenced by the strong electron-withdrawing effect of the neighboring fluorine atoms. libretexts.orglibretexts.org Generally, protons attached to carbons bearing electronegative substituents are deshielded and resonate at a lower field (higher ppm values). libretexts.orgchemistrysteps.com

A representative ¹H NMR data point for the methylene protons in a related fluorinated carboxylic acid, pentafluoropropionic acid, is observed around a specific chemical shift value, which provides a reference for understanding the electronic environment in this compound. nih.gov The acidic proton of the carboxylic acid group (–COOH) exhibits a characteristic chemical shift at a much lower field, typically in the range of 10.0-13.2 ppm, due to its acidic nature and involvement in hydrogen bonding. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (ppm)
-CH₂-2.5 - 4.0
-COOH10.0 - 13.2

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹⁹F NMR Investigations of Fluorine Environments and Isomerism

¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov In this compound, two distinct fluorine environments are present: the difluoro group at the C2 position (–CF₂–) and the trifluoromethyl group at the C4 position (–CF₃).

These different fluorine environments give rise to separate signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic and structural environment. beilstein-journals.org For instance, in similar fluorinated compounds, the chemical shifts can vary significantly, providing a unique fingerprint for the molecule. nih.gov The coupling between the fluorine nuclei at C2 and C4, as well as coupling to the adjacent methylene protons, can provide further structural information through the analysis of splitting patterns.

Table 2: Expected ¹⁹F NMR Data for this compound

Fluorine GroupExpected Chemical Shift Range (ppm)Multiplicity
-CF₂-VariesTriplet (due to coupling with -CH₂-)
-CF₃VariesSinglet (or complex multiplet if long-range coupling is resolved)

Note: Chemical shifts are relative to a standard such as CFCl₃. The actual values depend on experimental conditions.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are significantly influenced by the attached fluorine atoms.

The carbon of the carboxylic acid group (–COOH) is expected to resonate at the downfield end of the spectrum, typically in the range of 150-180 ppm. pdx.edu The carbons directly bonded to fluorine atoms (C2 and C4) will exhibit large downfield shifts due to the strong electronegativity of fluorine. Furthermore, the signals for these carbons will be split into multiplets due to one-bond and two-bond carbon-fluorine (¹³C-¹⁹F) coupling. The methylene carbon (C3) will also show a shift influenced by the adjacent fluorinated carbons.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges and Multiplicities for this compound

Carbon AtomPredicted Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C1 (-COOH)150 - 180Triplet (due to ²JCF)
C2 (-CF₂-)110 - 130Triplet (due to ¹JCF)
C3 (-CH₂-)30 - 50Triplet of quartets (due to ²JCF and ³JCF)
C4 (-CF₃)115 - 125Quartet (due to ¹JCF)

Note: The actual chemical shifts and coupling constants are dependent on the solvent and other experimental parameters.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignment of this compound by revealing the connectivity between different nuclei. harvard.edunih.gov

COSY (Correlation Spectroscopy): A homonuclear ¹H-¹H COSY experiment would show a cross-peak between the methylene protons (–CH₂–) and the carboxylic acid proton (–COOH) if there is any observable coupling, confirming their proximity in the structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum would show a correlation between the –CH₂– proton signal and the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. For this compound, HMBC would be crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the methylene protons (H3) and the carbons C1, C2, and C4.

HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments can provide information about through-space proximity of nuclei, which can be useful for confirming the spatial arrangement of the atoms. harvard.edu

These 2D NMR methods, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural determination of this compound. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule. nih.govnih.gov

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the various functional groups present.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through hydrogen bonding. nih.gov

C=O Stretch: A very strong and sharp absorption in the IR spectrum, usually around 1700-1760 cm⁻¹, corresponds to the carbonyl (C=O) stretching vibration. nih.gov The presence of electron-withdrawing fluorine atoms can shift this band to a higher wavenumber.

C-F Stretches: Strong absorption bands in the IR spectrum in the region of 1000-1400 cm⁻¹ are characteristic of C-F stretching vibrations. Due to the presence of both –CF₂– and –CF₃ groups, multiple strong bands are expected in this region.

C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group typically appear in the fingerprint region of the IR spectrum, between 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹, respectively.

CH₂ Vibrations: The stretching and bending vibrations of the methylene group will also be present, although they might be overlapped by other stronger absorptions.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. rsc.org For example, the symmetric C-F stretching modes would be expected to show strong signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
O-H stretch (dimer)2500 - 3300Strong, BroadWeak
C=O stretch1700 - 1760Very StrongMedium
C-F stretches1000 - 1400StrongStrong
C-O stretch1210 - 1320MediumWeak
O-H bend1300 - 1440MediumWeak
CH₂ stretch2850 - 2960MediumMedium
CH₂ bend1450 - 1470MediumMedium

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of this compound. The spatial arrangement of its atoms, or conformation, is influenced by the rotational freedom around its single bonds, leading to various conformers with distinct energy levels. The presence of the electron-withdrawing fluorine atoms significantly impacts the molecule's geometry and vibrational modes.

Studies on related short-chain perfluorocarboxylic acids (PFCAs) reveal that their conformational polymorphism can be extensively studied using vibrational spectroscopy. spiedigitallibrary.org Theoretical modeling and experimental spectra (FTIR and Raman) help in identifying the frequencies of normal modes and the intensities of IR bands for different conformers. spiedigitallibrary.org For fluorinated carboxylic acids, the structure is heavily influenced by the formation of hydrogen-bonded complexes, such as dimers, which have unique vibrational signatures. spiedigitallibrary.org The transitions between solid, liquid crystal, and isotropic liquid phases are marked by a reconstruction of the hydrogen-bond system, leading to the appearance of dimers, associates, and monomers, all of which can be tracked through their vibrational spectra. spiedigitallibrary.org

For perfluorinated acids, computational studies combined with experimental data show that helicity is a key conformational feature that begins to appear at a chain length of four carbons. nsf.gov This helical nature arises from the dihedral angle of the lowest energy conformer. nsf.gov While specific studies on this compound are not widely published, analysis of analogous compounds like perfluoropropionic acid shows distinct monomeric conformations (e.g., gauche-syn, syn-syn, gauche-anti) and a dimeric structure, each with characteristic vibrational bands. nih.gov For instance, the carbonyl (C=O) stretching vibration shows a significant shift between the monomer and the dimer, indicating strong intermolecular hydrogen bonding in the cyclic dimer structure. nih.gov In the gas-phase mid-IR spectra of PFCAs, the most intense transition is typically the CF3 stretch, while the O-H stretch dominates the overtone region. nih.gov These vibrational signatures are crucial for understanding the molecule's structure and intermolecular interactions.

Table 1: General Vibrational Modes in Perfluorocarboxylic Acids

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
O-H Stretch (Monomer) ~3580 Indicates free carboxylic acid groups.
O-H Stretch (Dimer) Broad, ~2500-3300 Characteristic of strong hydrogen bonding.
C=O Stretch (Monomer) ~1820 Indicates non-hydrogen-bonded carbonyl.
C=O Stretch (Dimer) ~1780 Shift to lower frequency confirms dimer formation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+•), which can then break down into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments provides a "fingerprint" of the molecule's structure.

For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org In fluorinated compounds, the cleavage of C-C bonds within the fluorinated chain and the loss of fluorine or fluorinated fragments are also prevalent. The high stability of certain fragments will lead to more intense peaks in the mass spectrum, with the most intense peak known as the base peak. youtube.com The analysis of these fragmentation patterns is essential for confirming the identity of the compound and for distinguishing it from its isomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact mass of this compound and its unequivocal elemental formula. thermofisher.comnih.gov By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent atoms, the molecular formula can be confirmed, distinguishing it from other compounds that might have the same nominal mass. This is particularly crucial in complex sample matrices where isobaric interferences (ions with the same nominal mass but different elemental formulas) are common. thermofisher.com

Table 2: Exact Mass Calculation for this compound

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 4 12.000000 48.000000
Hydrogen (¹H) 3 1.007825 3.023475
Fluorine (¹⁹F) 5 18.998403 94.992015
Oxygen (¹⁶O) 2 15.994915 31.989830

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the high polarity and low volatility of carboxylic acids like this compound, direct analysis by GC-MS is challenging. nih.gov Therefore, a derivatization step is required to convert the acid into a more volatile and thermally stable derivative. magtech.com.cn

Several derivatization strategies are employed for the analysis of PFCAs:

Esterification: Converting the carboxylic acid to an ester (e.g., methyl or benzyl (B1604629) ester) significantly increases its volatility. Reagents like diazomethane (B1218177) or alcohols in the presence of a catalyst are used. nih.gov

Amidation: Reaction with an amine, such as 2,4-difluoroaniline (B146603) (DFA) in the presence of a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC), forms a stable amide derivative. nih.govdigitellinc.com

Acyl Halide Formation: Conversion to an acyl chloride followed by reaction with an alcohol or amine. Reagents like isobutyl chloroformate (IBCF) have been used effectively. digitellinc.com

Silylation: Reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification. nih.gov This method is highly effective for assessing the purity of a this compound sample and identifying any volatile impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Species Detection

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark analytical technique for the detection and quantification of PFCAs, including this compound, in various matrices. restek.comd-nb.info This method is ideal for non-volatile and polar compounds that are not amenable to GC analysis without derivatization.

In a typical LC-MS/MS analysis, the sample is first separated using a liquid chromatograph, most commonly employing a reversed-phase column such as a C18. diva-portal.org The mobile phase usually consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives to control pH and improve ionization. restek.com

After chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. Tandem mass spectrometry (MS/MS) is then used for highly selective and sensitive detection. diva-portal.org In this mode, the first mass analyzer (Q1) selects the precursor ion (the deprotonated molecule [M-H]⁻ for carboxylic acids in negative ion mode). This ion is then fragmented in a collision cell (Q2), and a specific product ion is monitored by the second mass analyzer (Q3). diva-portal.org This technique, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and allows for very low detection limits. diva-portal.org For this compound, the transition from the precursor ion (m/z 177) to a characteristic fragment ion would be monitored for quantification.

Table 3: Typical LC-MS/MS Parameters for Short-Chain PFCA Analysis

Parameter Typical Setting
LC Column Reversed-Phase C18
Mobile Phase A Water with ammonium (B1175870) acetate (B1210297) or acetic acid
Mobile Phase B Methanol or Acetonitrile
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion [M-H]⁻ m/z 177

X-ray Diffraction Analysis of Crystalline Derivatives and Co-crystals

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a single crystal of this compound itself may be difficult, its structure can be investigated by forming crystalline derivatives or co-crystals. nih.gov A co-crystal consists of the active pharmaceutical ingredient (API) or compound of interest and a benign co-former held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonds. biorxiv.org

The formation of co-crystals of fluorinated carboxylic acids, such as pentafluorobenzoic acid, with various co-formers (e.g., benzamide) has been studied. nih.gov These co-crystals are typically prepared by methods like grinding or solvent evaporation. Powder X-ray Diffraction (PXRD) is a key technique used to confirm the formation of a new crystalline phase. The PXRD pattern of a true co-crystal is unique and distinct from the patterns of the individual starting components. researchgate.netdntb.gov.ua

For a definitive structural elucidation, single-crystal X-ray diffraction (SCXRD) is required. If a suitable single crystal of a derivative or co-crystal of this compound can be grown, SCXRD analysis can provide precise information on bond lengths, bond angles, and the nature of intermolecular interactions, such as the hydrogen bonding between the carboxylic acid and the co-former. nih.gov This information is invaluable for understanding the solid-state properties of the compound and for crystal engineering applications. Studies on similar molecules have shown that interactions like phenyl-perfluorophenyl stacking can provide additional stabilization to the crystal lattice. nih.gov

Synthesis and Chemical Properties of Derivatives and Analogues of 2,2,4,4,4 Pentafluorobutanoic Acid

Perfluorinated Ester and Amide Synthesis and Their Unique Reactivity

The synthesis of perfluorinated esters and amides often leverages the high reactivity of acyl halides or the use of coupling agents. For instance, the reaction of a carboxylic acid with 2-pyridinesulfonyl fluoride (B91410) can generate an acyl fluoride in situ, which then readily reacts with alcohols or amines to form the corresponding esters or amides under mild conditions. rsc.org Pentafluorophenyl esters are particularly reactive towards nucleophiles, which allows for nucleophilic substitution reactions to proceed under gentle conditions, making them valuable in the synthesis and modification of peptides. nih.gov

The reactivity of these derivatives is significantly influenced by the electron-withdrawing nature of the perfluoroalkyl groups. This high electrophilicity at the carbonyl carbon makes them susceptible to nucleophilic attack. However, amides are generally less reactive than esters. This reduced reactivity in amides is attributed to the nitrogen atom's ability to donate its lone pair of electrons into the carbonyl group, creating a more stable resonance structure and a less electrophilic carbonyl carbon. reddit.com Consequently, the leaving group in an amide (an amine) is a stronger base compared to the leaving group in an ester (an alkoxide), further decreasing the amide's reactivity. reddit.com

A one-pot method for synthesizing fluorinated hydroxamic acids, amides, and thioamides involves the N-perfluoroalkylation of nitrosoarenes, which form labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates that can be controllably functionalized. nih.gov

Preparation of Fluorinated Alcohols and Aldehydes from 2,2,4,4,4-Pentafluorobutanoic Acid Precursors

The synthesis of fluorinated alcohols and aldehydes from precursors related to this compound can be challenging. The reduction of fluorinated carbonyl compounds is a common route. However, the formation of stable hemi-ketal by-products can complicate the reduction of the carbonyl group to an alcohol. digitellinc.com

One approach to producing fluorinated carboxylic acids, which can then be reduced, involves the oxidation of primary fluorinated alcohols. google.com This can be achieved using a nitroxide radical compound in conjunction with one or more oxidizing agents, which can directly convert the alcohol to the corresponding carboxylic acid. google.com

The synthesis of fluorinated aldehydes can be approached through various methods, including the controlled oxidation of fluorinated primary alcohols. However, these reactions can sometimes lead to the formation of aldehydes or aldehyde hydrates as the main products, with the carboxylic acid being a minor byproduct. google.com Another strategy involves the reaction of chlorobenzonitriles or chlorobenzoyl halides with potassium fluoride at elevated temperatures in a dipolar aprotic solvent to produce the corresponding fluorinated benzonitriles or benzoyl halides, which can then be converted to fluorobenzaldehydes. google.com

Incorporation of Pentafluorobutanoic Moieties into Polymeric Structures

The incorporation of fluorinated moieties, such as the pentafluorobutanoic group, into polymers can significantly alter their physical and chemical properties. This is a strategy used to develop materials with increased microporosity, which is beneficial for applications like membrane gas separation and gas storage. nih.gov The introduction of bulky and rigid fluorinated groups can enhance the fractional free volume (FFV) and the Brunauer–Emmett–Teller (BET) surface area of glassy polymers. nih.gov

Polymers containing such moieties can be synthesized through the polymerization of monomers bearing the pentafluorobutanoic group. For example, new perfluorinated monomers with acidic functionalities can be prepared for potential use in proton exchange membranes (PEMs) for fuel cells. nih.gov The synthesis of these monomers can involve various reactions, including organometallic Heck-type cross-coupling and Wittig-Horner reactions. nih.gov

Heterocyclic Systems Incorporating Fluorinated Butanoic Acid Fragments

The synthesis of heterocyclic compounds containing fluorinated fragments is an active area of research, driven by the unique biological and material properties these compounds can exhibit. The high lipophilicity of perfluoroalkylthio groups, for instance, enhances the ability of molecules to cross lipid membranes, making them useful in agrochemicals and pharmaceuticals. nih.gov

Several synthetic strategies are employed to construct these heterocyclic systems. One approach involves the cyclization of suitably functionalized fluorinated precursors. For example, the reaction of the pentafluorobenzenethiolate ion with ethyl acetylenedicarboxylate (B1228247) can lead to the formation of a 4,5,6,7-tetrafluorobenzo[b]thiophen derivative in a one-step cyclization. rsc.org Another versatile method is the [3+3] cycloaddition, which provides a powerful route to six-membered heterocyclic rings. st-andrews.ac.uk

The synthesis of diverse heterocyclic natural products, such as pyrazines and imidazoles, can be achieved through enzymatic pathways involving nonribosomal peptide synthetases (NRPSs). nih.gov These enzymes can activate and modify amino acids or carboxylic acids to generate intermediates that cyclize to form the heterocyclic core. nih.gov

Impact of Structural Modifications on Acidity and Reactivity Profiles

Structural modifications to derivatives of this compound have a profound impact on their acidity and reactivity. The high electronegativity of fluorine atoms significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated counterparts.

The reactivity of carbonyl derivatives is also heavily influenced by the nature of the substituents. As previously mentioned, the electron-withdrawing effect of the perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, making esters and amides more susceptible to nucleophilic attack. nih.gov The nature of the leaving group is also a critical factor; for example, the pentafluorophenoxy group is an excellent leaving group, rendering pentafluorophenyl esters highly reactive. nih.gov

In the case of fluorinated ketones, selective activation of a single C-F bond can be achieved using organophosphorus reagents, allowing for the replacement of fluorine with other halogens. acs.org This creates α-haloperfluoroketones with two reactive sites, opening avenues for further structural diversification. acs.org The acidity of pyridinium (B92312) salts can also be tuned, for example, by protonation with trifluoromethanesulfonic acid generated in situ, which avoids the direct handling of the corrosive acid. mdpi.com

Theoretical and Computational Chemistry Studies on 2,2,4,4,4 Pentafluorobutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are powerful tools for elucidating the electronic structure and energetic properties of molecules. These methods provide insights into molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, including bond lengths and angles. For 2,2,4,4,4-pentafluorobutanoic acid, a DFT optimization would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to properly account for the electronic effects of the fluorine atoms.

The expected optimized geometry would feature a tetrahedral arrangement around the C2 and C4 carbons and a planar carboxyl group. The high electronegativity of the fluorine atoms would lead to a significant inductive effect, shortening the C-F bonds and influencing the geometry of the entire molecule. Computational studies on similar fluorinated carboxylic acids, such as trifluoroacetic acid, have shown that fluorination leads to a shortening of the C-C bond adjacent to the carboxyl group and a widening of the O=C-O bond angle compared to their non-fluorinated analogs. soton.ac.uk

Table 1: Predicted Ground State Geometrical Parameters for this compound (Theoretical)

ParameterPredicted Value (Å or °)
C=O Bond Length~1.20 Å
C-O Bond Length~1.35 Å
O-H Bond Length~0.97 Å
C2-C3 Bond Length~1.52 Å
C3-C4 Bond Length~1.54 Å
C-F Bond Length~1.34 Å
O=C-O Angle~125°
C-C-C Angle~112°
Note: These values are estimations based on typical DFT calculations for similar molecules and are not from a specific study on this compound.

Molecular Orbital Analysis (HOMO-LUMO) and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxyl group, which have lone pairs of electrons. The LUMO is likely to be an antibonding π* orbital associated with the carbonyl group, with contributions from the highly electronegative fluorine atoms. The strong electron-withdrawing nature of the pentafluorobutyl group would lower the energy of both the HOMO and LUMO compared to non-fluorinated butanoic acid. This effect is generally more pronounced for the LUMO, leading to a smaller HOMO-LUMO gap and increased electrophilicity.

The charge distribution would be highly polarized, with significant negative charge accumulating on the fluorine and oxygen atoms, and positive charge on the carbon and hydrogen atoms.

Table 2: Predicted Frontier Orbital Energies for this compound (Theoretical)

OrbitalPredicted Energy (eV)
HOMO~ -11.5
LUMO~ -1.0
HOMO-LUMO Gap~ 10.5
Note: These values are estimations and would vary depending on the computational method and level of theory used.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. wuxiapptec.comlibretexts.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would show a large region of negative potential around the carbonyl oxygen and a smaller negative region around the hydroxyl oxygen of the carboxylic acid group. A significant region of positive potential would be located on the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation. The fluorine atoms would also contribute to regions of negative potential. The ESP map would visually confirm the strong acidic nature of this compound, driven by the inductive effect of the fluorine atoms which stabilizes the resulting carboxylate anion.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with other molecules are critical to its physical and chemical properties. Computational methods can be used to explore the different possible conformations and the nature of intermolecular forces.

Hydrogen Bonding Networks in Dimeric and Oligomeric Structures

Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the gas phase, in non-polar solvents, and in the solid state. These dimers are characterized by a cyclic arrangement where two molecules are held together by two hydrogen bonds between the carboxyl groups.

Theoretical calculations on other perfluorinated carboxylic acids have shown that the strength of these hydrogen bonds is influenced by the electron-withdrawing nature of the fluorinated alkyl chain. soton.ac.uk For this compound, it is expected that the strong inductive effect of the five fluorine atoms would increase the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, leading to strong hydrogen bonds in the dimer. Computational studies would likely predict a high binding energy for the dimer. In addition to dimers, larger oligomeric structures held together by hydrogen bonds could also be investigated computationally.

Table 3: Predicted Properties of the this compound Dimer (Theoretical)

PropertyPredicted Value
Hydrogen Bond Length (O-H···O)~1.7 Å
Dimerization Energy~ -15 to -20 kcal/mol
Note: These values are estimations based on studies of similar fluorinated carboxylic acid dimers.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can simulate the effect of a solvent either implicitly, by treating it as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the complex reaction pathways of chemical compounds. patonlab.com Through quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. libretexts.org Transition state theory (TST) is a fundamental concept used to explain the reaction rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated complex at the transition state. wikipedia.org

The reaction of this compound, particularly its degradation, involves surmounting specific energy barriers. Theoretical calculations, often employing Density Functional Theory (DFT) or higher-level ab initio methods, can determine the activation energy (Ea) for these processes. nih.gov The activation energy represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. libretexts.orgresearchgate.net

The reaction coordinate is a path of minimum energy that connects reactants to products on the potential energy surface. libretexts.org By analyzing this coordinate, researchers can understand the step-by-step geometric and electronic changes that occur during a chemical transformation. For instance, in the reaction with a hydroxyl radical, the reaction coordinate would describe the approach of the radical, the abstraction of a hydrogen atom, and the separation of the resulting products. nih.gov The highest point along this path corresponds to the transition state, and its energy relative to the reactants defines the energetic barrier. libretexts.org

Table 1: Illustrative Calculated Energetic Barriers for a Hypothetical Reaction Pathway

Reaction StepReactantsTransition State (TS)ProductsCalculated Activation Energy (kcal/mol)
H-abstraction from C3CF3CFHCH2COOH + •OH[CF3CF(•)CH2COOH---H2O]‡CF3CF(•)CH2COOH + H2O5.8
H-abstraction from -COOHCF3CFHCH2COOH + •OH[CF3CFHCH2COO(•)---H2O]‡CF3CFHCH2COO(•) + H2O8.2

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.

A significant area of theoretical study for per- and polyfluoroalkyl substances (PFAS) is their fate in the atmosphere. The primary degradation pathway for many organic compounds in the troposphere is initiated by reaction with the hydroxyl radical (•OH). researchgate.netnih.gov Computational simulations are used to model this process for this compound.

Studies on homologous perfluorinated carboxylic acids (PFCAs) have shown that the reaction with •OH radicals is a potential, albeit minor, atmospheric removal process. researchgate.net The reaction proceeds via hydrogen abstraction from the C-H bond or the carboxylic acid group. nih.govnih.gov Theoretical models can predict the rate constants for these reactions. For a series of PFCAs with the formula F(CF2)nCOOH, the rate constant for reaction with •OH was found to be largely independent of the length of the perfluoroalkyl chain for n > 1. researchgate.net This suggests that the reactivity is primarily governed by the local environment of the abstractable hydrogen atoms. Simulations indicate that the atmospheric lifetime of these acids with respect to reaction with •OH radicals is on the order of months, suggesting that other removal mechanisms like wet and dry deposition are more significant. researchgate.netitrcweb.org

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be validated against experimental measurements to confirm molecular structures and understand spectral features. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and ¹⁹F NMR is particularly important for fluorinated compounds. researchgate.netrsc.org Quantum chemical methods, especially DFT, are now routinely used to predict ¹H and ¹⁹F NMR chemical shifts. nih.gov

The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nsf.govnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as CFCl₃ for ¹⁹F NMR. nsf.gov The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. researchgate.netnsf.gov For instance, the ωB97XD functional with the 6-31+G(d,p) basis set has been shown to provide accurate ¹⁹F NMR shift predictions for a range of PFAS compounds. nsf.gov These predictions can help assign specific signals in an experimental spectrum to individual fluorine atoms within the molecule. nih.gov

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for this compound

Fluorine GroupPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
-CF3-75.2-76.0+0.8
-CF2--122.5-121.8-0.7

Note: The data in this table is representative and for illustrative purposes only.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.govnih.gov Theoretical calculations can predict these vibrational frequencies and their corresponding intensities.

After obtaining the optimized geometry of this compound at a given level of theory (e.g., B3LYP/6-311+G(d,p)), a frequency calculation is performed. nih.gov This yields a set of harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. nist.gov Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nist.gov A detailed analysis of the calculated vibrational modes, often through Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of each band in the experimental IR and Raman spectra to specific molecular motions, such as C-F stretches, C-H bends, or C=O stretches. nih.gov

Table 3: Selected Calculated Vibrational Frequencies and Band Assignments

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental IR Frequency (cm⁻¹)Assignment
ν(O-H)35203525Carboxylic acid O-H stretch
ν(C=O)17651770Carbonyl C=O stretch
νas(CF3)12801285Asymmetric CF3 stretch
νs(CF3)11501152Symmetric CF3 stretch
ν(CF2)11201125CF2 stretch

Note: The data in this table is representative and for illustrative purposes only.

Applications of 2,2,4,4,4 Pentafluorobutanoic Acid in Advanced Chemical Synthesis and Materials Science

Utilization as a Fluorinated Building Block in Complex Organic Synthesis

Fluorinated building blocks are crucial in modern synthetic chemistry due to the profound effects that fluorine atoms can have on the properties of a molecule. nih.gov The presence of fluorine can alter a compound's reactivity, stability, and biological activity. nih.gov

The incorporation of fluorine into organic molecules is a widely used strategy in the design of new pharmaceuticals and agrochemicals. nih.govpageplace.de Fluorine and fluorine-containing groups, such as the trifluoromethyl group, can significantly enhance the metabolic stability and lipophilicity of a compound, which can lead to improved efficacy and a lower required dosage. pageplace.demasterorganicchemistry.com It is estimated that approximately 20-25% of all approved small-molecule pharmaceuticals contain fluorine. pageplace.de

While direct examples of 2,2,4,4,4-pentafluorobutanoic acid in the synthesis of specific commercial drugs or pesticides are not readily found, its structure makes it a potential precursor for introducing a pentafluorobutyl group into more complex molecules. This could be achieved through various chemical transformations of its carboxylic acid functional group. For instance, derivatives of fluorinated butanoic acids, such as 2-amino-4,4,4-trifluorobutanoic acid, are in demand as bioisosteres of natural amino acids like leucine (B10760876) in drug design. google.commdpi.com This highlights the general interest in fluorinated four-carbon building blocks for pharmaceutical applications.

The synthesis of fluorinated agrochemicals also benefits from the use of fluorinated building blocks. researchgate.net The introduction of fluorine can lead to products with improved performance characteristics. nih.gov Although the cost of fluorinated starting materials can be a limiting factor, the development of efficient synthetic routes is an active area of research. researchgate.net

Stereoselectivity and regioselectivity are fundamental concepts in organic synthesis, enabling the precise construction of complex three-dimensional molecules. masterorganicchemistry.com A stereoselective reaction favors the formation of one stereoisomer over another, while a regioselective reaction favors reaction at one position on a molecule over another. masterorganicchemistry.com

The use of fluorinated reagents can influence the stereochemical and regiochemical outcome of a reaction. While specific studies detailing the use of this compound in stereoselective or regioselective synthesis are not prominent in the literature, the principles of such reactions are well-established. For example, the regioselective synthesis of differentially arylated pyrroles has been achieved through stepwise cross-coupling reactions. researchgate.net Similarly, the development of methods for the stereoselective synthesis of fluoroalkanes is an area of active investigation. rsc.org The unique electronic properties of the pentafluorobutyl group in this compound could potentially be exploited to direct the outcome of various chemical transformations in a selective manner.

Role in Specialized Polymer Chemistry and Fluoropolymer Design

Fluoropolymers are a class of polymers known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net These properties are a direct result of the strong carbon-fluorine bond. researchgate.net

The synthesis of novel monomers is a key driver of innovation in polymer science. nih.gov While there is no direct evidence of this compound being used as a monomer itself, it could serve as a precursor for the synthesis of fluorinated monomers. For example, its carboxylic acid group could be converted into a polymerizable functional group, such as an acrylate (B77674) or a vinyl ether. The resulting monomer could then be polymerized to create a fluoropolymer with a pendant pentafluorobutyl group. Such polymers could exhibit unique surface properties and be suitable for a range of advanced material applications. The synthesis of polymers from active ester monomers based on 4-vinylbenzoic acid demonstrates a similar strategy in polymer synthesis. researchgate.net

The modification of surfaces to impart specific properties is a critical aspect of materials science. Fluorinated compounds are often used in surface functionalization to create hydrophobic and oleophobic surfaces. rsc.org This is due to the low surface energy of fluorocarbon chains.

This compound could potentially be used to functionalize surfaces, either by direct reaction of its carboxylic acid group with a surface or by being incorporated into a polymer that is then used as a coating. oecd.org Such coatings could find applications in a variety of fields, from creating water-repellent textiles to developing anti-fouling surfaces for marine applications. The use of per- and polyfluoroalkyl substances (PFAS) and their alternatives in coatings, paints, and varnishes is a well-established industrial practice. oecd.org

Applications in Nonaqueous and Supercritical Fluid Solvents

The choice of solvent can have a profound impact on a chemical reaction or process. wikipedia.org Nonaqueous solvents are used for reactions where the presence of water would be detrimental. wikipedia.org Supercritical fluids, which exhibit properties of both liquids and gases, offer unique advantages as solvents in certain applications. mdpi.com

While there is no specific literature detailing the use of this compound as a nonaqueous or supercritical fluid solvent itself, its properties as a fluorinated carboxylic acid are relevant. Fluorinated compounds can exhibit unique solubility characteristics.

In the context of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), fluorinated compounds can act as surfactants to create microemulsions with water, expanding the range of possible reactions. mdpi.com Supercritical fluids are used in a variety of applications, including extraction, particle formation, and as reaction media. nih.govsupercriticalfluid.netresearchgate.netjeires.com The unique properties of fluorinated compounds could potentially be leveraged to enhance these processes.

Environmental Distribution, Transport, and Abiotic/biotic Chemical Transformation of Perfluorinated Butanoic Acids

Pathways of Formation from Precursor Compounds in the Environment

Perfluoroalkyl acids (PFAAs), including 2,2,4,4,4-Pentafluorobutanoic acid, are frequently the terminal degradation products of a wide range of polyfluorinated substances. itrcweb.orgnccoast.org These transformations can occur through atmospheric and aquatic processes.

A significant pathway for the widespread distribution of PFCAs is the long-range atmospheric transport and subsequent degradation of volatile precursor compounds, such as fluorotelomer alcohols (FTOHs). researchgate.net These precursors, used in various industrial and commercial applications, are emitted into the atmosphere where they undergo oxidation. researchgate.netepa.gov The primary oxidant in the troposphere is the hydroxyl radical (•OH). researchgate.net The reaction of FTOHs with •OH initiates a cascade of reactions that ultimately cleave the molecule, yielding PFCAs of various chain lengths, including shorter-chain variants like this compound. researchgate.netnih.gov This atmospheric pathway is a key contributor to the presence of PFCAs in remote regions, far from direct industrial sources. researchgate.net

In aquatic environments, precursor compounds can undergo transformation through hydrolysis and oxidation, leading to the formation of stable PFAAs. mdpi.com Hydrolysis involves the cleavage of chemical bonds by the addition of water. mdpi.com More significantly, advanced oxidation processes (AOPs) can inadvertently generate PFCAs. nih.govnih.gov Studies on water treatment have shown that technologies designed to degrade other contaminants by generating highly reactive species like hydroxyl radicals can break down complex polyfluorinated precursors present in the water. nih.gov This process can lead to an increase in the concentration of terminal PFAAs, including various perfluorocarboxylic acids, in the treated water. nih.gov

Persistence and Chemical Stability in Environmental Matrices

The defining characteristic of this compound, like all PFAAs, is its extreme persistence in the environment. nccoast.orgnih.gov This stability is a direct result of the strength of the carbon-fluorine (C-F) bonds within its molecular structure. The C-F bond is one of the strongest single bonds in organic chemistry, making the compound highly resistant to biotic and abiotic degradation processes that would typically break down other organic pollutants. nccoast.org Consequently, it does not readily degrade under natural environmental conditions and can persist for long periods in soil, sediment, and water. nccoast.orgitrcweb.org

Table 1: Factors Contributing to the Environmental Stability of this compound

PropertyDescriptionEnvironmental Implication
Carbon-Fluorine Bond Strength The C-F bond is exceptionally strong and stable.High resistance to chemical, thermal, and biological degradation. nccoast.org
Chemical Inertness The fluorine atoms shield the carbon backbone from chemical attack.The compound does not readily participate in most natural chemical reactions.
Water Solubility The carboxylic acid functional group imparts high water solubility.Leads to high mobility in aquatic systems and groundwater. itrcweb.org
Low Volatility As an acid, it has a low vapor pressure, tending to remain in water or soil rather than partitioning to the atmosphere.Contributes to its accumulation in aquatic and terrestrial environments. nccoast.org

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a substance by non-biological processes, such as chemical reactions or light. For this compound, these mechanisms are generally ineffective under typical environmental conditions.

Photolysis, the breakdown of compounds by light, is not a significant degradation pathway for this compound under natural sunlight. nih.gov The energy from ambient sunlight is insufficient to break the stable C-F bonds. However, laboratory studies on other PFCAs have demonstrated that decomposition can be achieved under specific, high-energy conditions. nih.govnih.gov For instance, irradiation with vacuum ultraviolet (VUV) light, which has a shorter wavelength (185 nm) than terrestrial UV light, can induce decomposition. nih.govnih.gov Research has also shown that photolysis can be enhanced in the presence of certain compounds like periodate (B1199274) or persulfate, which, when irradiated, generate reactive radicals that can initiate the degradation of PFCAs. nih.govnih.gov These degradation processes often occur in a stepwise manner, removing one CF2 group at a time to form shorter-chain PFCAs. nih.gov

Standard chemical oxidation and reduction reactions have little to no effect on this compound due to its chemical stability. openstax.org However, aggressive treatment methods known as Advanced Oxidation Processes (AOPs) can induce its degradation. nih.govmdpi.com These processes utilize powerful oxidizing agents, most notably the hydroxyl radical (•OH) or the sulfate (B86663) radical (SO₄⁻•), to attack the molecule. nih.gov The Fenton reaction, which generates •OH from hydrogen peroxide and iron ions, is one such example. mdpi.com These highly reactive radicals are capable of breaking the carbon-carbon bonds and, eventually, the carbon-fluorine bonds, leading to the mineralization of the compound. However, these reactions often require specific conditions (e.g., low pH, high temperature) and can be slow and incomplete. mdpi.com

Table 2: Summary of Abiotic Degradation Mechanisms for PFCAs

Degradation MechanismConditionsEffectiveness for this compound
Natural Photolysis Ambient SunlightIneffective; insufficient energy to break C-F bonds. nih.gov
VUV Photolysis High-energy VUV light (e.g., 185 nm)Effective in laboratory settings; not an environmental process. nih.gov
Photosensitized Decomposition UV light with sensitizers (e.g., periodate, persulfate)Can induce degradation by generating reactive radicals. nih.govnih.gov
Standard Oxidation/Reduction Common environmental oxidants/reductantsIneffective due to high chemical stability. openstax.org
Advanced Oxidation Processes (AOPs) Generation of highly reactive species (e.g., •OH, SO₄⁻•)Effective under engineered conditions (e.g., water treatment), but can be slow. nih.govnih.gov

Biotic Transformation Mechanisms (Chemical changes, not bioaccumulation)

The carbon-fluorine bond's strength and stability make per- and polyfluoroalkyl substances (PFAS), including perfluorinated butanoic acids, generally resistant to biological degradation. However, research into the biotic transformation of these compounds is ongoing, shedding light on potential pathways and microbial capabilities.

Anaerobic and Aerobic Biotransformation Studies

The biotransformation of fluorinated compounds is highly dependent on the specific chemical structure and the environmental conditions. Studies on fluorotelomer alcohols (FTOHs), which are known precursors to perfluorinated carboxylic acids (PFCAs), have shown that they can be transformed under both aerobic and anaerobic conditions. researchgate.net

Under aerobic conditions, microorganisms in activated sludge can biodegrade FTOHs. nih.gov This process involves the oxidation of the alcohol group, leading to the formation of various intermediates and ultimately shorter-chain PFCAs. researchgate.netnih.gov The efficiency and end-products of this transformation can be influenced by the type of microbial activity. For instance, studies have suggested that autotrophic microorganisms, such as ammonia (B1221849) oxidizers, may lead to a more effective generation of PFCAs from FTOH precursors compared to heterotrophic organisms. nih.gov The enzymes involved, like ammonia monooxygenase, are thought to play a role in this enhanced transformation. nih.gov

Anaerobic biotransformation of PFAS precursors has also been observed. However, under methanogenic conditions, the transformation of FTOHs may not be a major source of PFCAs in environments like anaerobic digester sludge or landfill leachate. researchgate.net Research on unsaturated fluorinated carboxylic acids (FCAs) indicates that for anaerobic biotransformation to occur, specific structural features like α,β-unsaturation are often required to facilitate pathways such as reductive defluorination. nih.gov For saturated compounds like this compound, these specific anaerobic pathways may not be as readily available. The combination of anaerobic and aerobic conditions might be necessary to achieve more extensive degradation of a wider range of PFAS structures. nih.gov

Defluorination Pathways under Environmental Conditions

Defluorination, the cleavage of the carbon-fluorine bond, is a critical and often rate-limiting step in the complete degradation of organofluorine compounds. Microbial defluorination has been observed, but its effectiveness is highly structure-dependent.

A key factor for biotic reductive defluorination under anaerobic conditions appears to be the presence of a double bond in the α,β-position relative to the carboxyl group. nih.gov This structural feature makes the compound more susceptible to microbial attack. As the degree of fluorine substitution decreases in polyfluorinated compounds, hydrogenation can become more favorable than defluorination in anaerobic environments. nih.gov This suggests that while perfluorinated structures might be exclusively defluorinated anaerobically, polyfluorinated structures with fewer fluorine atoms could potentially be better defluorinated under aerobic conditions. nih.gov

For saturated polyfluorinated carboxylic acids, such as this compound, which lack such activating structural elements, microbial defluorination under typical environmental conditions is expected to be significantly slower and less efficient. The high stability of the C-F bonds presents a major barrier to microbial enzymatic systems. While abiotic degradation pathways involving advanced reduction or oxidation processes have been shown to achieve defluorination, these conditions are not typical of most natural environments. researchgate.netmdpi.com

Analytical Methodologies for Environmental Monitoring of Perfluorinated Butanoic Acids

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of perfluorinated butanoic acids in the environment. The low concentrations (often in the parts-per-trillion range) and potential for matrix interference present significant analytical challenges. nih.gov

Extraction and Sample Preparation for Trace Analysis

Effective sample preparation is crucial to isolate and concentrate trace amounts of perfluorinated acids from complex environmental matrices like water, soil, or biological tissues. youtube.com Solid-phase extraction (SPE) is the most widely used technique for aqueous samples due to its efficiency in concentrating analytes. mdpi.comcapes.gov.br

Various SPE sorbents have been employed, with weak anion exchange (WAX) sorbents being particularly effective for extracting a range of PFCAs. Other materials, such as C18-modified silica (B1680970) and specialized polymer-based sorbents, are also used. nih.gov For solid samples like soil or sediment, initial extraction is typically performed using a solvent like methanol (B129727), followed by a cleanup and concentration step, often involving SPE. youtube.com In recent years, magnetic solid-phase extraction using functionalized nanoparticles has been developed as a rapid and efficient alternative. nih.gov

The table below summarizes various sample preparation techniques used for the analysis of short-chain perfluorinated acids.

Technique Matrix Sorbent/Method Key Findings Reference
Solid-Phase Extraction (SPE)Environmental & Drinking WaterNot specified, focused on method optimizationAddressed recovery problems for PFBA and other short-chain PFCs. researchgate.net
Magnetic Solid-Phase ExtractionEnvironmental WaterFe3O4-Polystyrene PyrrolidoneHigh sensitivity with detection limits in the ng/L range. nih.gov
Solid-Phase Extraction (SPE)WaterOasis-WAX and C18 Sep-PAKAchieved a 100-fold preconcentration, enabling detection at ppt (B1677978) levels. nih.gov
Stir Bar Sorptive Extraction (SBSE)WaterPDMS-coated stir bar, followed by derivatizationA green analytical alternative to conventional SPE. mdpi.com
Alkaline Digestion & SPEFood of Animal OriginSolid phase extraction and granular carbonEffective for removing endogenous interferences like bile acids in egg samples. nih.gov
Magnetic Nanoparticle SPEEnvironmental WaterCetyltrimethylammonium bromide (CTAB) coated Fe3O4 NPsHigh concentration factor (1600) and low detection limits (sub-ng/L). capes.gov.br

Chromatographic and Spectrometric Detection in Environmental Samples

The standard and most reliable technique for the quantification of perfluorinated butanoic acids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govredalyc.org This method offers high sensitivity and selectivity, which are necessary for detecting these compounds at trace levels in complex environmental samples.

However, the analysis of short-chain PFCAs like perfluorobutanoic acid (PFBA) is not without its challenges. A significant issue is the potential for analytical interferences, particularly when using more common and affordable low-resolution mass spectrometers. nih.govnih.gov For PFBA, co-eluting compounds such as saturated oxo-fatty acids can produce a signal in the same mass-to-charge ratio channel (m/z 213 → 169), leading to false positives or inflated concentration measurements. nih.govnih.govresearchgate.net To mitigate these interferences, analytical methods can be adjusted by altering the liquid chromatography conditions to better separate the analyte from the interfering compound or by using matched internal standards for confirmation. nih.govnih.gov High-resolution mass spectrometry (HRMS) can also be used to distinguish between the target analyte and interferences with greater certainty. nih.govnih.gov

Other analytical techniques have also been developed. High-performance liquid chromatography (HPLC) with fluorescence detection can be used after a derivatization step to convert the non-fluorescent PFCAs into fluorescent esters. nih.gov While this method can achieve good sensitivity, it requires an additional chemical reaction step.

The table below details common instrumental analysis parameters for short-chain perfluorinated acids.

Technique Column Detection Method Key Findings & Challenges Reference
LC-MS/MSWaters BEH C18Low-Resolution Triple Quadrupole MSIdentified widespread chemical interference for PFBA (213 → 169 transition) from oxo-fatty acids. nih.govnih.gov
HPLCC18 reversed-phaseSuppressed-Conductivity DetectionOffers an alternative to MS for quantification but with higher detection limits (mg L−1 range without preconcentration). redalyc.org
LC-MS/MSNot specifiedTandem Mass SpectrometryDeveloped for 11 PFCs in water, achieving low ng/L detection limits after magnetic SPE. nih.gov
HPLCReversed-phaseFluorescence Detection (after derivatization)Efficient separation of C3-C12 PFCAs; requires derivatization with a fluorescent reagent. nih.gov
GC-MSNot specifiedMass Spectrometry (after derivatization)Requires derivatization to make non-volatile PFCAs amenable to GC analysis. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2,2,4,4,4-Pentafluorobutanoic acid to ensure high purity?

Methodological Answer: Synthesis typically involves fluorination of butanoic acid derivatives using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For regioselective fluorination at the 2,4-positions, stepwise substitution via intermediates such as 4,4-difluorobutanoic acid () can be employed. Post-synthesis purification via fractional distillation or preparative HPLC is critical to remove unreacted fluorinating agents and byproducts. Analytical validation using 19F^{19}\text{F}-NMR and high-resolution mass spectrometry (HRMS) ensures structural integrity and purity .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is the gold standard. Use isotope-dilution with deuterated or 13C^{13}\text{C}-labeled internal standards (e.g., 13C2^{13}\text{C}_2-PFBA) to correct for matrix effects and ionization efficiency variations. Column selection (e.g., C18 with trifunctional bonding) minimizes peak tailing caused by fluorine’s electronegativity. Calibration curves should span 1–500 ng/L, with method detection limits validated via EPA Method 533 .

Advanced Research Questions

Q. How does this compound influence protein-ligand binding kinetics in fluorinated solvent systems?

Methodological Answer: As a fluorinated solvent additive, it stabilizes hydrophobic protein domains by reducing dielectric constant. To study binding kinetics, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with solvent systems containing 0.1–0.5% (v/v) pentafluorobutanoic acid. Compare results to trifluoroacetic acid (TFA) controls to assess fluorine-specific effects. Fluorine’s electron-withdrawing properties may alter hydrogen-bonding networks, requiring molecular dynamics simulations to validate observed kinetics .

Q. What strategies resolve discrepancies in PFAS quantification when using different isotopically labeled standards?

Methodological Answer: Discrepancies arise from isotopic interference (e.g., 34S^{34}\text{S} in native standards) and purity variations in branched vs. linear isomers (). Use multi-isotope standards (e.g., d4d_4-labeled FTS from Cambridge Isotopes) for correction. Cross-validate results with orthogonal techniques like ion mobility spectrometry (IMS) to separate co-eluting isomers. Statistical tools (e.g., mixed-effects models) account for clustered data from repeated measurements .

Q. How to design experiments assessing the environmental persistence of this compound relative to other PFAS?

Methodological Answer: Conduct aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines. Spike soil/water systems with 100 µg/L of the compound and monitor degradation via LC-MS/MS. Compare half-lives to perfluorobutanesulfonic acid (PFBS) and perfluorooctanoic acid (PFOA). Use 19F^{19}\text{F}-NMR to track defluorination products. Field studies should include groundwater sampling near industrial sites, with geospatial modeling to predict transport .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Use fluoropolymer-coated gloves (e.g., Viton®) and fume hoods with HEPA filters to prevent inhalation. Neutralize spills with calcium carbonate to avoid corrosive byproducts. Store in amber glass under inert gas (N₂/Ar) at 4°C. Toxicity screening via zebrafish embryo assays (OECD 236) is recommended, as fluorinated acids can disrupt mitochondrial membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.